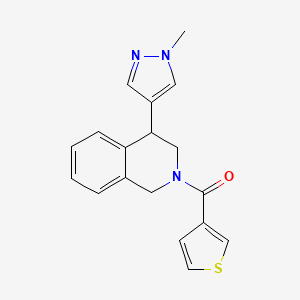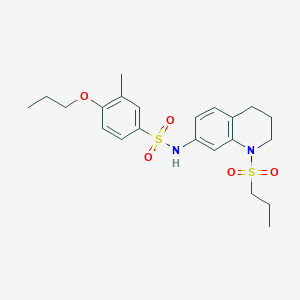
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide: is a synthetic organic compound featuring a complex structure composed of multiple heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of 3,4-Dihydroisoquinoline: The preparation begins with the synthesis of the 3,4-dihydroisoquinoline core through hydrogenation of isoquinoline under acidic conditions.
Formation of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine:
The next step involves the reaction of the dihydroisoquinoline with 2-bromo-1-methylpyrrole, utilizing a base such as sodium hydride to form the N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine intermediate.
Acylation:
This intermediate is then subjected to acylation using 2-(m-tolyl)acetyl chloride in the presence of a base like triethylamine to afford the final product, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide.
Industrial Production Methods
Industrial production may incorporate automated flow chemistry systems to ensure precise control over reaction conditions, ensuring high purity and yield. These methods often leverage catalysis and continuous purification techniques for scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the pyrrol and dihydroisoquinoline rings, potentially yielding quinoline derivatives.
Reduction: Under reduction conditions, the compound might be reduced to simpler amine derivatives.
Substitution: Halogenation of the aromatic ring can lead to substituted variants, providing pathways for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are often employed.
Substitution: Halogenating agents like bromine (Br2) under Lewis acidic conditions (like FeBr3) facilitate substitution reactions.
Major Products
Oxidation Products: Potential oxidation products include hydroxyl derivatives and quinolines.
Reduction Products: Simple amine derivatives could be formed.
Substitution Products: Halogenated derivatives may arise from aromatic substitution.
Applications De Recherche Scientifique
Chemistry: This compound serves as a building block for synthesizing more complex molecules and pharmaceutical intermediates.
Biology: It may function as a tool to investigate biochemical pathways and cellular processes.
Industry: Used in the synthesis of specialized materials and possibly in the formulation of agrochemicals or dyes.
Mécanisme D'action
Molecular Targets and Pathways
The specific mechanism of action might involve binding to receptor sites or enzymes, modulating their activity. The precise molecular targets would depend on the functional groups’ interactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)acetamide: lacks the pyrrole ring.
N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide: excludes the dihydroisoquinoline moiety.
Uniqueness
What sets N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide apart is its combination of these heterocyclic systems, offering a unique scaffold for chemical and pharmacological diversity.
That’s a wrap on this deep dive! Whether it’s the synthesis, reactions, or applications, I’d say this compound is pretty intriguing. How do you feel about all that chemistry now?
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c1-19-7-5-8-20(15-19)16-25(29)26-17-24(23-11-6-13-27(23)2)28-14-12-21-9-3-4-10-22(21)18-28/h3-11,13,15,24H,12,14,16-18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZCKBXSOCAMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)

![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2492754.png)
![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2492756.png)
![ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate](/img/structure/B2492757.png)



![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)
